molecular formula C7H12F2O B13346039 (R)-(3,3-Difluorocyclohexyl)methanol CAS No. 2231664-00-7

(R)-(3,3-Difluorocyclohexyl)methanol

Cat. No.: B13346039
CAS No.: 2231664-00-7
M. Wt: 150.17 g/mol
InChI Key: BVOAPBKICTZRNM-ZCFIWIBFSA-N
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Description

®-(3,3-Difluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H12F2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3,3-Difluorocyclohexyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.

    Fluorination: The introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective fluorination of the cyclohexanone to form 3,3-difluorocyclohexanone.

    Reduction: The 3,3-difluorocyclohexanone is then reduced to ®-(3,3-Difluorocyclohexyl)methanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for ®-(3,3-Difluorocyclohexyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

®-(3,3-Difluorocyclohexyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3-difluorocyclohexanone.

    Reduction: Further reduction can lead to the formation of 3,3-difluorocyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 3,3-Difluorocyclohexanone

    Reduction: 3,3-Difluorocyclohexane

    Substitution: Various halides depending on the reagent used

Scientific Research Applications

®-(3,3-Difluorocyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ®-(3,3-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3-Difluorocyclohexanone: Similar in structure but lacks the hydroxyl group.

    3,3-Difluorocyclohexane: A fully reduced form without the hydroxyl group.

    ®-3-Fluorocyclohexylmethanol: Contains only one fluorine atom.

Uniqueness

®-(3,3-Difluorocyclohexyl)methanol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer specific chemical and biological properties

Properties

CAS No.

2231664-00-7

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

[(1R)-3,3-difluorocyclohexyl]methanol

InChI

InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m1/s1

InChI Key

BVOAPBKICTZRNM-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](CC(C1)(F)F)CO

Canonical SMILES

C1CC(CC(C1)(F)F)CO

Origin of Product

United States

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